molecular formula C18H31ClN2O5S B13444840 Didehydro Clindamycin

Didehydro Clindamycin

货号: B13444840
分子量: 423.0 g/mol
InChI 键: SCLGFBLOIVDLCE-GGIYZFMMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didehydro Clindamycin is a derivative of Clindamycin, a well-known lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria and certain protozoa. This compound, like its parent compound, is expected to exhibit similar antibacterial properties but with potentially enhanced efficacy or different pharmacokinetic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Didehydro Clindamycin involves the chemical modification of Clindamycin. One common method includes the dehydrogenation of Clindamycin under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperature conditions to achieve the desired dehydrogenation without degrading the compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.

化学反应分析

Structural Characteristics

Didehydro Clindamycin (PubChem CID: 71315302) has the molecular formula C₁₈H₃₁ClN₂O₅S and a molecular weight of 423.0 g/mol . Its structure includes a pyrrolidine ring with a conjugated double bond (Figure 1), distinguishing it from clindamycin. This unsaturated structure enhances its susceptibility to hydrogenation and oxidation reactions.

Key structural features :

  • A 2,5-dihydropyrrole ring (unsaturated).

  • A 3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl group.

  • A propyl side chain at the pyrrolidine nitrogen .

Hydrogenation Reaction

The primary documented reaction involves catalytic hydrogenation to revert this compound to clindamycin. This reaction is critical in pharmaceutical synthesis to eliminate impurities during clindamycin production .

Reaction Mechanism:

This compound undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under 0.2–0.4 MPa hydrogen pressure . The double bond in the pyrrolidine ring is saturated, restoring clindamycin’s structure (Figure 2) .

Reaction equation :

Didehydro Clindamycin+H2Pd/CClindamycin\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Clindamycin}

Experimental Conditions and Outcomes:

Data from patent CN102964402B :

ParameterEmbodiment 1Embodiment 2Embodiment 3Embodiment 4
Substrate (g) 30202020
Solvent H₂O (60 mL)H₂O + EtOHH₂O + IPAH₂O + EtOH
Catalyst (Pd/C) 0.3 g0.1 g1.0 g0.5 g
H₂ Pressure 0.2 MPa0.3 MPa0.4 MPa0.2 MPa
Reaction Time 23 h48 h5 h24 h
Conversion 100%100%100%100%

Key observations :

  • Reaction efficiency is independent of catalyst loading but correlates with hydrogen pressure and time.

  • Ethanol-water mixtures enhance solubility and reaction homogeneity .

Oxidative Stability

This compound is prone to oxidation due to its conjugated diene system. While specific oxidative pathways are not detailed in the literature, its structural similarity to clindamycin suggests vulnerability to:

  • Peroxide formation under prolonged exposure to oxygen.

  • Sulfoxide derivatives via sulfur oxidation in the methylsulfanyl group .

Analytical Confirmation

Post-reaction validation employs:

  • HPLC-UV : Quantifies residual this compound (LOD: 0.05%).

  • Mass spectrometry : Confirms molecular ion peaks at m/z 423.0 (Didehydro) vs. 425.0 (Clindamycin) .

科学研究应用

    Chemistry: Used as a model compound to study the effects of dehydrogenation on antibiotic activity.

    Biology: Investigated for its antibacterial properties against various strains of bacteria, including those resistant to Clindamycin.

    Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.

    Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.

相似化合物的比较

    Clindamycin: The parent compound, widely used as an antibiotic.

    Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

    Erythromycin: A macrolide antibiotic that also targets the bacterial ribosome but has a different chemical structure.

Uniqueness: Didehydro Clindamycin is unique due to its dehydrogenated structure, which may confer different pharmacokinetic properties or enhanced efficacy against certain bacterial strains compared to Clindamycin. Its unique structure allows for the exploration of new therapeutic applications and the development of novel antibiotics.

属性

分子式

C18H31ClN2O5S

分子量

423.0 g/mol

IUPAC 名称

(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide

InChI

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1

InChI 键

SCLGFBLOIVDLCE-GGIYZFMMSA-N

手性 SMILES

CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

规范 SMILES

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。